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1beta-Hydroxydeoxycholic Acid-D4 (major)

Cat. No.: B12066587
M. Wt: 412.6 g/mol
InChI Key: DAKYVYUAVGJDRK-ZHDVLNITSA-N
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Description

Significance of Bile Acid Metabolism in Biological Systems

Bile acids are steroid acids synthesized from cholesterol in the liver and are fundamental to various physiological processes. numberanalytics.comyoutube.com Initially recognized for their crucial role as digestive surfactants that facilitate the emulsification and absorption of dietary fats and fat-soluble vitamins, their functions are now understood to be far more extensive. numberanalytics.comyoutube.commetwarebio.com

Role of Stable Isotopes in Metabolic Pathway Elucidation

The study of complex metabolic networks has been revolutionized by the use of stable isotope tracers. nih.govspringernature.com Stable isotopes are non-radioactive variants of elements that possess extra neutrons, giving them a greater atomic mass without altering their chemical properties. creative-proteomics.com This feature allows them to be incorporated into metabolic substrates and followed through intricate biochemical reactions within a biological system. nih.govspringernature.com

This technique, known as stable isotope tracing, provides unparalleled insights into the metabolic wiring of cells and organisms. nih.govspringernature.comnih.gov By introducing a labeled compound (e.g., one containing deuterium (B1214612) or Carbon-13) and analyzing its downstream metabolites using high-resolution mass spectrometry (MS), researchers can qualitatively and quantitatively map metabolic pathways. nih.govspringernature.commssm.edu This approach is instrumental in understanding the origin of metabolites, their relative rates of production, and how these processes are affected by genetic alterations or other perturbations. nih.govnih.govmssm.edu Deuterated compounds are frequently used as internal standards in quantitative mass spectrometry, allowing for the precise measurement of the concentration of their unlabeled, endogenous counterparts in biological samples like plasma or urine. nih.govmedchemexpress.com

Overview of 1beta-Hydroxydeoxycholic Acid as an Endogenous Metabolite

1beta-Hydroxydeoxycholic acid (1β-OH-DCA) is an endogenous metabolite formed from the secondary bile acid, deoxycholic acid (DCA). researchgate.netnih.gov This transformation is specifically mediated by cytochrome P450 3A (CYP3A) enzymes, particularly CYP3A4. researchgate.netnih.gov The formation of 1β-OH-DCA is a key metabolic step, and its presence in urine and plasma has garnered significant attention as a potential biomarker. researchgate.netnih.gov

Research has focused on using the ratio of 1β-OH-DCA to its precursor, DCA, as an endogenous, non-invasive marker for CYP3A activity. nih.govmdpi.com The activity of CYP3A enzymes is critical in pharmacology, as they are responsible for the metabolism of approximately 30% of all marketed drugs. nih.gov Unlike exogenous probe drugs traditionally used to assess CYP3A function, measuring an endogenous biomarker like 1β-OH-DCA avoids the risks associated with administering an external substance. nih.govresearchgate.net Studies have shown that the levels of 1β-OH-DCA and its glycine (B1666218) and taurine (B1682933) conjugates respond dynamically to CYP3A inducers and inhibitors, increasing with induction and decreasing with inhibition, highlighting its potential utility in clinical drug-drug interaction (DDI) studies. nih.govmdpi.com

Rationale for Deuterium Labeling: The Case of 1beta-Hydroxydeoxycholic Acid-D4

The rationale for creating 1beta-Hydroxydeoxycholic Acid-D4 (1β-OH-DCA-D4) stems directly from the need for a reliable internal standard in quantitative bioanalysis. In methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to measure the precise concentrations of biomarkers like 1β-OH-DCA in biological fluids, an internal standard is essential for accuracy and reproducibility. nih.gov

An ideal internal standard behaves almost identically to the analyte of interest during sample preparation (e.g., extraction) and analysis (e.g., ionization in the mass spectrometer), but is clearly distinguishable by the detector. A stable isotope-labeled version of the analyte is the gold standard for this purpose. 1β-OH-DCA-D4 has the same chemical structure and properties as the endogenous compound, but its increased mass due to the four deuterium atoms allows it to be differentiated by the mass spectrometer. medchemexpress.com By adding a known amount of 1β-OH-DCA-D4 to a sample, researchers can accurately quantify the amount of naturally occurring 1β-OH-DCA by comparing the signal intensities of the two molecules. nih.govcaymanchem.com This makes 1β-OH-DCA-D4 and its conjugated forms, such as 1β-Hydroxyglycodeoxycholic Acid-D4 and 1β-Hydroxytaurodeoxycholic Acid-D4, critical tools for the clinical validation and application of 1β-OH-DCA as a CYP3A biomarker. esschemco.comacanthusresearch.com

Research Findings and Compound Data

Detailed Research Findings on 1β-OH-DCA as a CYP3A Biomarker

Study FocusKey FindingSignificanceReference
CYP3A InductionRifampin (a CYP3A inducer) treatment led to a 6.8- to 10.3-fold increase in total 1β-OH-DCA plasma concentrations.Demonstrates the sensitivity of 1β-OH-DCA levels to increases in CYP3A activity. nih.gov
CYP3A InhibitionItraconazole (B105839) (a CYP3A inhibitor) treatment resulted in an 81-85% reduction in total 1β-OH-DCA plasma concentrations.Shows a strong and rapid response to CYP3A inhibition, a key advantage over other biomarkers like 4β-hydroxycholesterol. nih.gov
Urinary Biomarker CorrelationThe urinary metabolic ratio of 1β-OH-DCA to DCA correlated significantly with the oral clearance of midazolam (a standard CYP3A probe drug) at baseline.Supports the use of a non-invasive urine test to phenotype CYP3A activity. nih.gov
Response to Different InhibitorsA study using itraconazole showed a 75% reduction in the urinary 1β-OH-DCA/ToDCA ratio.Confirms the utility of the urinary biomarker in assessing inhibition-based drug-drug interactions. mdpi.com

Physicochemical Properties of 1β-Hydroxydeoxycholic Acid-D4 and Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Isotope Purity
1β-Hydroxydeoxycholic AcidC24H40O5408.57N/A
1β-Hydroxydeoxycholic Acid-D4 (major)C24H36D4O5412.60>98% atom D
1β-Hydroxyglycodeoxycholic Acid-D4 (major)C26H39D4NO6469.66>98% atom D esschemco.com
1β-Hydroxytaurodeoxycholic Acid-D4 (major) SodiumC26H39D5NNaO7S542.72Not Specified acanthusresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O5 B12066587 1beta-Hydroxydeoxycholic Acid-D4 (major)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H40O5

Molecular Weight

412.6 g/mol

IUPAC Name

4-[(1R,3S,5R,8S,9S,10S,12R,13R,17S)-2,2,4,4-tetradeuterio-1,3,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13?,14-,15+,16+,17+,18?,19+,20-,21-,23+,24-/m1/s1/i10D2,11D2

InChI Key

DAKYVYUAVGJDRK-ZHDVLNITSA-N

Isomeric SMILES

[2H]C1([C@H]2CC[C@@H]3[C@@H]([C@]2([C@@H](C([C@H]1O)([2H])[2H])O)C)C[C@H]([C@]4(C3CC[C@H]4C(C)CCC(=O)O)C)O)[2H]

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C

Origin of Product

United States

Synthetic and Biosynthetic Strategies for 1beta Hydroxydeoxycholic Acid D4

Chemical Synthesis Approaches for 1beta-Hydroxydeoxycholic Acid and Deuterated Analogues

The synthesis of the deuterated precursor, deoxycholic acid-d4, is a critical step. While specific, detailed protocols for the selective deuteration of deoxycholic acid at the 2,2,4,4-positions are not extensively published in readily available literature, general methods for deuterating steroids and bile acids have been described. One such established method involves platinum-catalyzed hydrogen-isotope exchange. nih.govnih.gov This technique utilizes a platinum catalyst to facilitate the exchange of hydrogen atoms with deuterium (B1214612) from a deuterium source, such as deuterium oxide (D₂O), at specific positions on the steroid backbone. Achieving high isotopic purity and regioselectivity at the C-2 and C-4 positions without affecting other parts of the molecule is a significant synthetic challenge.

Enzymatic Synthesis of 1beta-Hydroxydeoxycholic Acid and Its Deuterated Forms

In contrast to the arduous chemical synthesis, enzymatic methods offer a more direct and efficient route to 1beta-Hydroxydeoxycholic Acid and its deuterated forms.

Utilization of Cytochrome P450 Enzymes in Stereospecific Hydroxylation

The key transformation in the synthesis of 1beta-Hydroxydeoxycholic Acid is the stereospecific hydroxylation of deoxycholic acid at the 1β-position. This reaction is effectively catalyzed by cytochrome P450 (P450) enzymes. Research has demonstrated that P450 enzymes, particularly those from the CYP3A subfamily (CYP3A4 and CYP3A7), are responsible for this specific hydroxylation in humans. sciex.com

For preparative-scale synthesis, a notable approach involves the use of a mutant of the cytochrome P450 enzyme from Bacillus megaterium (P450 BM3). researchgate.net This biocatalytic method has been shown to be a rapid, one-step oxidation process that converts deoxycholic acid to 1beta-Hydroxydeoxycholic Acid with high stereospecificity. The same enzymatic system can be applied to the deuterated precursor, [D4]deoxycholic acid, to produce 1beta-Hydroxydeoxycholic Acid-D4. researchgate.net Other P450 enzymes, such as CYP107D1, have also been utilized for the stereoselective hydroxylation of deoxycholic acid, although at different positions (e.g., 6β-hydroxylation). nih.govcaymanchem.com

Advantages of Biosynthetic Production for Labeled Compounds

The biosynthetic approach using P450 enzymes presents several advantages over traditional chemical synthesis, especially for isotopically labeled compounds.

FeatureBiosynthetic Production (Enzymatic)Chemical Synthesis
Stereospecificity High, directed by the enzyme's active site.Often requires complex protecting group strategies and can lead to mixtures of isomers.
Efficiency Can be achieved in a single, rapid step.Typically involves multiple, lengthy steps.
Yield Generally higher yields compared to the multi-step chemical routes.Often results in very low overall yields. researchgate.net
Reaction Conditions Mild, aqueous conditions (e.g., physiological pH and temperature).May require harsh reagents and conditions.
Substrate Scope Can be applied to both unlabeled and deuterated precursors.Synthesis of deuterated analogues can be synthetically challenging.

These advantages make enzymatic synthesis the preferred method for the practical and efficient production of 1beta-Hydroxydeoxycholic Acid and its deuterated analogues for use in research and clinical applications.

Isotopic Labeling Strategies: Specific Deuteration at the D4 Position

The synthesis of 1beta-Hydroxydeoxycholic Acid-D4 (major) relies on the initial preparation of deoxycholic acid specifically deuterated at four positions. The major isotopologue contains deuterium atoms at the C-2 and C-4 positions of the steroid A-ring, formally named (3α,5β,12α)-3,12-dihydroxy-cholan-24-oic-2,2,4,4-d₄ acid. This specific labeling is crucial for its use as an internal standard in mass spectrometry-based quantification, as it provides a distinct mass shift without significantly altering the chemical properties of the molecule.

As mentioned, platinum-catalyzed hydrogen-isotope exchange is a general strategy for introducing deuterium into bile acids. nih.gov This method involves the reaction of the bile acid with a deuterium source in the presence of a platinum catalyst. The reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized to control the extent and location of deuterium incorporation. For the synthesis of deoxycholic acid-d4, the conditions would be tailored to favor exchange at the enolizable positions adjacent to the C-3 carbonyl group, which can be transiently formed under certain conditions, or through other mechanisms on the saturated steroid ring. The use of deuterated solvents and reagents is fundamental to this process. The resulting deoxycholic acid-d4, with a high degree of isotopic enrichment at the desired positions, then serves as the direct precursor for the subsequent enzymatic 1β-hydroxylation.

Elucidation of Metabolic Pathways Involving 1beta Hydroxydeoxycholic Acid

Primary Metabolic Precursors of 1beta-Hydroxydeoxycholic Acid

The generation of 1β-Hydroxydeoxycholic Acid begins with specific secondary bile acids, which serve as the primary substrates for enzymatic action.

Deoxycholic Acid (DCA), a secondary bile acid formed by gut microbiota, is the principal metabolic precursor to 1β-Hydroxydeoxycholic Acid (1β-OH-DCA). nih.gov In the liver, DCA undergoes hydroxylation at the 1β-position, a reaction that is considered a detoxification pathway. nih.gov Studies using recombinant human cytochrome P450 enzymes have demonstrated that DCA is specifically metabolized into 1β-OH-DCA. nih.govmedchemexpress.com The efficiency of this conversion makes the ratio of 1β-OH-DCA to DCA a potential biomarker for the activity of the enzymes involved. nih.govnih.gov Research indicates that the metabolic turnover for the 1β-hydroxylation of DCA is significantly higher—approximately 5 to 10 times greater—than that of its conjugated forms. researchgate.netnih.gov This suggests that the primary metabolic route is the oxidation of DCA first, which is then followed by conjugation. researchgate.netnih.gov

While DCA is the primary substrate, its conjugated forms, such as Glycodeoxycholate (GDCA) and Taurodeoxycholate (TDCA), can also serve as substrates for 1β-hydroxylation. nih.govresearchgate.net Metabolic inhibition assays have confirmed that the enzymes responsible for DCA hydroxylation also act on these conjugated bile acids. researchgate.net However, the rate of hydroxylation for these conjugated molecules is substantially lower than for unconjugated DCA. researchgate.netnih.gov This lower reactivity suggests that the formation of hydroxylated conjugates, like 1β-hydroxyglycodeoxycholic acid, may predominantly occur through the initial hydroxylation of DCA, followed by conjugation, rather than direct hydroxylation of the already-conjugated bile acid. researchgate.netnih.gov

Enzymatic Biotransformation of Deoxycholic Acid to 1beta-Hydroxydeoxycholic Acid

The conversion of DCA to 1β-OH-DCA is catalyzed by a specific subfamily of cytochrome P450 enzymes, which play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds.

The 1β-hydroxylation of DCA is almost exclusively carried out by the cytochrome P450 3A (CYP3A) subfamily, particularly CYP3A4 and CYP3A7. nih.govmedchemexpress.comresearchgate.net CYP3A4 is the most abundant CYP3A enzyme in the adult human liver and is a key enzyme in drug metabolism. nih.govnih.gov CYP3A7 is the major CYP3A isoform in fetal and neonatal livers. nih.gov In vitro studies using recombinant human P450 enzymes have definitively shown that CYP3A4 and CYP3A7 are responsible for the regioselective oxidation of both DCA and its conjugated forms (GDCA and TDCA). nih.govresearchgate.net The detoxification of bile acids is a primary function regulated by the CYP3A4 enzyme in humans, protecting the body against the cytotoxicity that can occur at high bile acid concentrations. nih.gov

While CYP3A4 and CYP3A7 are the main drivers of 1β-hydroxylation, the contribution of different CYP3A isoenzymes varies depending on the substrate.

CYP3A4: This enzyme is the predominant catalyst for the 1β-hydroxylation of unconjugated Deoxycholic Acid (DCA), accounting for over 80% of this metabolic reaction. researchgate.netnih.gov

CYP3A7: While less dominant for DCA, CYP3A7 plays a much more significant role in the 1β-hydroxylation of the conjugated form, Glycodeoxycholate (GDCA). For GDCA, the metabolic contribution is almost equally shared between CYP3A4 (41%) and CYP3A7 (58%). researchgate.netnih.gov The structural differences in the active sites of CYP3A4 and CYP3A7 may account for these alternative substrate preferences. researchgate.net

Table 1: Relative Contributions of CYP3A Isoenzymes to 1β-Hydroxylation

SubstrateCYP3A4 ContributionCYP3A7 ContributionCYP3A5 Contribution
Deoxycholic Acid (DCA)>80%MinorVery Low / Negligible
Glycodeoxycholic Acid (GDCA)~41%~58%Not significant

Phase II Conjugation Pathways of 1beta-Hydroxydeoxycholic Acid

Following its formation via Phase I hydroxylation, 1β-OH-DCA undergoes Phase II conjugation reactions. These reactions attach endogenous, hydrophilic molecules to the compound, which increases its water solubility and facilitates its elimination from the body. nih.govreactome.org The primary Phase II pathways for 1β-OH-DCA are conjugation with amino acids (amidation), and to a lesser extent, glucuronidation and sulfation. nih.govresearchgate.net

Amino Acid Conjugation: The most predominant conjugation pathway for 1β-OH-DCA in human hepatocytes is with the amino acids glycine (B1666218) and taurine (B1682933). nih.govresearchgate.net The glycine conjugate, in particular, appears to be the major metabolite. nih.gov Consequently, 1β-OH-DCA is mainly excreted in the urine in these amidated forms. nih.gov

Glucuronidation and Sulfation: While possible, glucuronidation (conjugation with glucuronic acid) and sulfation (conjugation with sulfate) are considered minor pathways for 1β-OH-DCA. nih.govresearchgate.net Some reports suggest that 1β-OH-DCA does not undergo significant glucuronidation or sulfation before excretion. nih.gov

Table 2: Phase II Conjugation Reactions of 1β-Hydroxydeoxycholic Acid

Conjugation TypeEndogenous MoleculePrevalence
Amino Acid Conjugation (Amidation)GlycineMajor
Amino Acid Conjugation (Amidation)TaurineMinor
GlucuronidationGlucuronic AcidMinor / Insignificant
SulfationSulfate (B86663)Minor / Insignificant

Glycine Conjugation of 1beta-Hydroxydeoxycholic Acid

The primary metabolic pathway for 1β-hydroxydeoxycholic acid in hepatocytes is conjugation with the amino acid glycine. nih.gov This process, known as amidation, results in the formation of 1beta-hydroxyglycodeoxycholic acid (1β-OH-GDCA). Research indicates that for both deoxycholic acid and its 1β-hydroxylated metabolite, the glycine conjugate is the predominant form. nih.gov The addition of the glycine molecule increases the polarity and water solubility of the bile acid, facilitating its transport and excretion.

The deuterated form, 1beta-Hydroxyglycodeoxycholic Acid-D4, is synthesized for use as a stable isotope in metabolic research. artis-standards.com

Table 1: Key Findings on Glycine Conjugation of 1β-Hydroxydeoxycholic Acid

Research Finding Description Reference(s)
Primary Conjugation Pathway In human hepatocytes, glycine conjugation is the major metabolic route for 1β-OH-DCA. nih.gov
Resulting Metabolite The conjugation process yields 1beta-hydroxyglycodeoxycholic acid (1β-OH-GDCA). artis-standards.comnih.gov

| Enzymatic Process | This conjugation is part of the broader bile acid amidation process that occurs in the liver. | nih.gov |

Taurine Conjugation of 1beta-Hydroxydeoxycholic Acid

In addition to glycine, 1β-hydroxydeoxycholic acid can also be conjugated with taurine, another amino acid. This reaction forms 1beta-hydroxytaurourodeoxycholic acid (1β-OH-TDCA). While both glycine and taurine conjugation occur, studies suggest that glycine conjugation is the more dominant pathway for 1β-OH-DCA. nih.gov Taurine conjugation, similar to glycine conjugation, enhances the hydrophilic nature of the bile acid, which is a critical step for its role in digestion and subsequent elimination. mdpi.combiocrates.com The ratio of glycine to taurine conjugation can vary depending on factors such as diet and species. biocrates.com

Table 2: Key Findings on Taurine Conjugation of 1β-Hydroxydeoxycholic Acid

Research Finding Description Reference(s)
Alternative Conjugation Pathway 1β-OH-DCA undergoes conjugation with taurine in hepatocytes. nih.govnih.gov
Resulting Metabolite The process forms 1beta-hydroxytaurourodeoxycholic acid (1β-OH-TDCA). nih.gov

| Physiological Role | Taurine conjugation increases the water solubility of the bile acid, aiding in its physiological functions and excretion. | mdpi.comnih.gov |

Glucuronidation and Sulfation Considerations for 1beta-Hydroxydeoxycholic Acid

Glucuronidation and sulfation are other important phase II metabolic pathways for the detoxification and elimination of bile acids. However, for 1β-hydroxydeoxycholic acid, these routes appear to be minor. Research has suggested that 1β-OH-DCA does not undergo significant glucuronidation or sulfation. nih.govresearchgate.net Instead, it is primarily excreted in urine in its amidated forms (glycine and taurine conjugates). nih.gov This indicates a metabolic preference for amino acid conjugation over glucuronidation and sulfation for this specific hydroxylated secondary bile acid.

Host-Gut Microbiota Interactions in Bile Acid Modification Leading to Tertiary Metabolites

The synthesis of bile acids is a collaborative process between the host and its gut microbiota. nih.gov Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized in the host's liver from cholesterol. nih.gov These are then secreted into the gastrointestinal tract where they encounter the vast and diverse gut microbial community. nih.govnih.gov

A small fraction of these primary bile acids escapes reabsorption and travels to the colon, where they are chemically modified by gut bacteria into secondary bile acids. umn.educapes.gov.br Deoxycholic acid (DCA), the precursor to 1β-OH-DCA, is a major secondary bile acid produced by the 7α-dehydroxylation of cholic acid by specific anaerobic bacteria, primarily from the Clostridium genus. nih.gov

This biotransformation is a critical step, as the resulting secondary bile acids have different signaling properties and physiological effects compared to their primary precursors. nih.gov The formation of DCA by the gut microbiota is therefore an essential prerequisite for the subsequent host-mediated 1β-hydroxylation in the liver, which generates the tertiary metabolite 1β-hydroxydeoxycholic acid. This interplay highlights the intricate connection between the host's metabolic machinery and the enzymatic activities of the gut microbiome in diversifying the bile acid pool. nih.govnih.gov

Table 3: Compounds Mentioned in the Article

Compound Name Abbreviation
1beta-Hydroxydeoxycholic Acid 1β-OH-DCA
1beta-Hydroxydeoxycholic Acid-D4 -
Deoxycholic Acid DCA
Glycine -
Taurine -
1beta-hydroxyglycodeoxycholic acid 1β-OH-GDCA
1beta-hydroxytaurourodeoxycholic acid 1β-OH-TDCA
Cholic Acid CA
Chenodeoxycholic Acid CDCA
Cytochrome P450 3A4 CYP3A4

Advanced Analytical Methodologies for 1beta Hydroxydeoxycholic Acid D4 in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of bile acids in biological samples due to its exceptional sensitivity, specificity, and resolution. nih.govunl.edu This technique allows for the separation of structurally similar bile acid isomers and their precise quantification even at low concentrations.

Developing a reliable LC-MS/MS method for 1β-OH-DCA and its deuterated standard involves a systematic optimization of both chromatographic separation and mass spectrometric detection. The goal is to achieve a separation that resolves the analyte from other isobaric bile acids and matrix components, ensuring accurate measurement. nih.gov

Method development typically begins with the selection of an appropriate reversed-phase HPLC column, with C18 columns being a common and effective choice. nih.govnih.gov The mobile phase usually consists of an aqueous component with an additive like formic acid to aid ionization and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is employed to separate the various bile acids based on their hydrophobicity. nih.govnih.gov

For mass spectrometric detection, the instrument is typically operated in negative ion mode using electrospray ionization (ESI). nih.govresearchgate.net Specificity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion for the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. researchgate.net

The table below shows typical parameters for an LC-MS/MS method.

Table 1: Example LC-MS/MS Parameters for Bile Acid Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Deoxycholic Acid (DCA) 391.2 391.2 -
1beta-Hydroxydeoxycholic Acid (1β-OH-DCA) 407.3 353.3 -
Deoxycholic Acid-D4 (DCA-D4) 395.3 395.3 -
1beta-Hydroxydeoxycholic Acid-D4 (1β-OH-DCA-D4) 411.3 357.3 -

Data adapted from published research methodologies. Exact values for collision energy may vary and are optimized for specific instruments. nih.govresearchgate.net

Method validation ensures the assay is fit for its purpose. Key validation parameters include linearity (typically with a regression coefficient >0.99), accuracy (85–115%), precision (intra- and inter-assay imprecision <15%), recovery (92-110%), and stability. nih.govnih.gov

In quantitative bioanalysis, an internal standard (IS) is crucial for achieving accuracy and precision. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as its physicochemical properties are nearly identical to the unlabeled, or endogenous, compound. nih.gov For this reason, 1β-OH-DCA-D4 is the preferred internal standard for the quantification of 1β-OH-DCA. nih.govnih.gov

A known amount of 1β-OH-DCA-D4 is added to each sample at the beginning of the sample preparation process. nih.gov Because the SIL-IS and the native analyte behave almost identically during extraction, chromatography, and ionization, any sample loss or variation is mirrored in both compounds. nih.gov The final quantification is based on the ratio of the peak area of the native analyte to the peak area of the SIL-IS. nih.gov This ratiometric approach corrects for variability in sample extraction efficiency and matrix effects, where other components in the biological sample can suppress or enhance the analyte's signal. Deuterated bile acids are the most commonly used internal standards for this purpose. nih.gov

Sample Preparation Techniques for Conjugated and Unconjugated Forms

Bile acids in biological fluids like urine and plasma exist in both unconjugated (free) forms and conjugated forms, primarily with the amino acids glycine (B1666218) and taurine (B1682933). nih.gov To accurately assess the total amount of a specific bile acid, sample preparation must be able to account for both forms.

To measure the total concentration of 1β-OH-DCA, a deconjugation step is required to convert the glycine- and taurine-conjugated forms back to the free form. This is typically achieved through enzymatic hydrolysis. nih.govnih.gov This step is often necessary because reference standards for many conjugated bile acid metabolites are not commercially available. researchgate.net

The procedure involves incubating the biological sample (e.g., urine) with a mixture of enzymes. Choloylglycine hydrolase is used to cleave the amide bond of glycine and taurine conjugates. nih.gov Other enzymes, such as β-glucuronidase and arylsulfatase, may also be included to hydrolyze any potential glucuronide or sulfate (B86663) conjugates. nih.govnih.gov The incubation is typically performed overnight at 37°C in a buffered solution to ensure optimal enzyme activity. nih.gov Following hydrolysis, the total free 1β-OH-DCA can be extracted and quantified.

Biological samples are complex matrices containing proteins, salts, and other metabolites that can interfere with LC-MS/MS analysis. Therefore, an extraction and purification step is essential to isolate the bile acids of interest.

Solid Phase Extraction (SPE) is a widely used and effective technique for cleaning up bile acid samples. nih.govcreative-proteomics.com The general protocol involves the following steps:

Conditioning: An SPE cartridge, often containing a C18 or a mixed-mode polymer-based sorbent (like Oasis MAX), is activated with a solvent like methanol and then equilibrated with water. nih.govcreative-proteomics.com

Loading: The sample, often after enzymatic hydrolysis and acidification, is passed through the cartridge. The bile acids are retained on the sorbent while salts and other polar impurities pass through. nih.gov

Washing: The cartridge is washed with a weak solvent (e.g., water) to remove any remaining interferences. nih.gov

Elution: The purified bile acids are eluted from the cartridge using a strong organic solvent, such as a mixture of isopropanol (B130326) and acetonitrile. nih.gov

The resulting eluate is then typically evaporated to dryness and reconstituted in a small volume of the initial mobile phase for injection into the LC-MS/MS system. creative-proteomics.com This process not only purifies the sample but also concentrates the analytes, improving detection sensitivity. Studies have shown that C18-based SPE can achieve recovery rates of over 90% for bile acids. umn.edu

High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

While tandem mass spectrometry is excellent for quantification, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful techniques used for the definitive structural confirmation of newly synthesized reference standards like 1β-OH-DCA.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This allows for the determination of the molecule's elemental formula, providing strong evidence for its identity and confirming that the correct atoms are present in the correct numbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure and connectivity within a molecule.

¹H-NMR (Proton NMR): Gives information on the number and chemical environment of hydrogen atoms. The chemical shift, splitting pattern, and integration of each signal help to piece together the hydrogen framework of the molecule.

¹³C-NMR (Carbon NMR): Provides information on the carbon skeleton of the molecule.

2-D NMR: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish direct connectivity between protons and carbons, rigorously confirming the structure, including the stereochemistry and the precise position of functional groups, such as the hydroxyl group at the 1β position. nih.govnih.gov These spectroscopic data are essential for verifying the structure of synthesized bile acid analogues before they are used as reference or internal standards in quantitative assays. nih.gov

Challenges and Advancements in Quantitative Analysis of Endogenous Bile Acids

The quantitative analysis of endogenous bile acids (BAs) is a critical aspect of metabolomics, providing insights into liver function, gut microbiome activity, and cholesterol metabolism. nih.govisotope.comnih.gov However, developing sensitive and accurate analytical methods is challenging due to the inherent complexity of the bile acid pool and the biological matrices in which they are found. nih.govmdpi.com Overcoming these hurdles has required significant innovation in analytical methodologies, particularly in chromatography and mass spectrometry. nih.govnumberanalytics.com

A primary challenge in bile acid analysis is the vast structural diversity of these molecules. sciex.comnih.gov BAs can be unconjugated or conjugated with amino acids like glycine or taurine, and further modified by sulfation or glucuronidation. sciex.com This complexity is compounded by the existence of numerous structural isomers—molecules with the same mass but different stereochemistry, such as the position of hydroxyl groups. sciex.comacs.org Differentiating these isomers is analytically demanding but crucial, as they can have distinct biological roles. nih.govnih.gov

Another significant hurdle is the presence of matrix effects in biological samples like plasma, urine, and feces. sciex.comrestek.com Endogenous and exogenous compounds in these samples can co-elute with the bile acids of interest and interfere with their ionization in the mass spectrometer's ion source. nih.govbioanalysis-zone.com This interference can lead to ion suppression or enhancement, which compromises the accuracy and precision of quantitative results. sciex.comnih.gov Studies have shown that matrix components can even alter the liquid chromatography (LC) retention times of bile acids, with one study noting that urine from subjects on different diets caused significant shifts in peak retention and shape. nih.govnih.gov In some cases, a single bile acid standard could unexpectedly yield two distinct LC peaks due to matrix interference. nih.govnih.gov

Furthermore, the wide dynamic range of bile acid concentrations in biological fluids, spanning several orders of magnitude, presents a considerable analytical challenge. nih.govsciex.com Methods must be sensitive enough to detect low-abundance species while simultaneously and accurately quantifying highly abundant ones without detector saturation. sciex.com

In response to these challenges, significant advancements have been made in analytical technologies. The evolution from high-performance liquid chromatography (HPLC) to ultra-high-performance liquid chromatography (UHPLC or UPLC) has enabled faster analysis times and superior chromatographic resolution, improving the separation of complex bile acid mixtures. numberanalytics.comacs.orgpsu.edu

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now considered the gold standard for bile acid quantification due to its exceptional sensitivity, specificity, and resolution. nih.govmdpi.comnih.gov Advanced MS techniques, such as high-resolution mass spectrometry (HRMS) and ion mobility-mass spectrometry (IM-MS), are increasingly employed to further enhance specificity and resolve isomeric compounds that are difficult to separate by chromatography alone. acs.orgacs.orgclemson.edu Ion mobility, in particular, adds another dimension of separation based on the ion's size, shape, and charge, offering a powerful tool for distinguishing between bile acid isomers. acs.orgclemson.edu

Perhaps the most critical advancement for ensuring quantitative accuracy is the use of stable isotope-labeled (SIL) internal standards. sciex.comsigmaaldrich.com Compounds like 1beta-Hydroxydeoxycholic Acid-D4 (major) are chemically identical to their endogenous counterparts but are heavier due to the incorporation of stable isotopes like deuterium (B1214612) (D or ²H) or carbon-13 (¹³C). nih.govnih.gov Because SIL standards have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and experience similar matrix effects and ionization efficiencies. sigmaaldrich.comnih.gov By adding a known amount of a SIL standard to a sample, variations during sample preparation and analysis can be corrected for, a practice that is essential for overcoming ion suppression and achieving accurate quantification. sciex.comnih.gov

The table below summarizes key validation parameters from a study that developed a UHPLC-MS/MS method for quantifying 15 different bile acid species, demonstrating the performance of modern analytical platforms.

Bile AcidInternal Standard UsedLinear Range (ng/mL)Intra-assay Imprecision (CV%)Inter-assay Imprecision (CV%)Accuracy (%)
Cholic Acid (CA)d4-CA5 - 5000&lt;10%&lt;10%85 - 115%
Chenodeoxycholic Acid (CDCA)d4-CDCA5 - 5000&lt;10%&lt;10%85 - 115%
Deoxycholic Acid (DCA)d4-DCA5 - 5000&lt;10%&lt;10%85 - 115%
Ursodeoxycholic Acid (UDCA)d4-UDCA5 - 5000&lt;10%&lt;10%85 - 115%
Glycocholic Acid (GCA)d4-GCA5 - 5000&lt;10%&lt;10%85 - 115%
Taurocholic Acid (TCA)d4-TCA5 - 5000&lt;10%&lt;10%85 - 115%
Glycodeoxycholic Acid (GDCA)d4-CA5 - 5000&lt;10%&lt;10%85 - 115%
Tauroursodeoxycholic Acid (TUDCA)d4-CA5 - 5000&lt;10%&lt;10%85 - 115%

Data adapted from a method validation study demonstrating the robustness of a UHPLC-MS/MS technique for bile acid quantification. mdpi.comnih.gov

These advancements have led to the development of robust, high-throughput methods capable of simultaneously measuring large panels of bile acids, facilitating large-scale clinical and metabolic research. acs.orglabrulez.com

Applications of 1beta Hydroxydeoxycholic Acid D4 in Mechanistic and Biomarker Research

Investigation of Cytochrome P450 3A (CYP3A) Activity and Modulation

The cytochrome P450 3A (CYP3A) subfamily of enzymes is responsible for the metabolism of approximately 30-50% of all clinically used drugs. nih.govmdpi.com Given its central role in drug metabolism, the ability to accurately assess CYP3A activity in individuals is crucial for predicting drug efficacy and avoiding adverse drug-drug interactions (DDIs). Research has focused on identifying sensitive and reliable endogenous biomarkers that reflect in vivo CYP3A activity without the need to administer exogenous probe drugs like midazolam.

1beta-Hydroxydeoxycholic Acid/Deoxycholic Acid Metabolic Ratio as a Proposed CYP3A Biomarker

Recent scientific investigations have highlighted the metabolic pathway of deoxycholic acid (DCA) as a source for a promising endogenous biomarker for CYP3A activity. mdpi.com It has been demonstrated that the secondary bile acid DCA is specifically metabolized via hydroxylation into 1β-OH-DCA, a reaction mediated predominantly by the CYP3A4 and CYP3A7 enzymes. nih.govmdpi.com The contribution of the CYP3A5 isoenzyme to this reaction appears to be minimal. nih.gov

Consequently, the metabolic ratio of the product to the substrate, either in urine (1β-OH-DCA/DCA urinary metabolic ratio, UMR) or in plasma, has been proposed as a non-invasive, endogenous metric of CYP3A activity. nih.govnih.gov Studies in healthy volunteers have shown that this baseline ratio correlates significantly with the clearance of oral midazolam, the current "gold standard" probe for CYP3A phenotyping. nih.govsemanticscholar.org For instance, one study reported a significant correlation between the baseline 1β-OH-DCA/DCA UMR and oral midazolam clearance (r = 0.652) and maximum plasma concentration (Cmax) (r = -0.652). nih.govresearchgate.net These findings suggest that this endogenous bile acid ratio can effectively represent an individual's baseline CYP3A metabolic capacity. nih.gov

Assessment of CYP3A Induction and Inhibition via Endogenous Bile Acid Ratios

A key test for any potential biomarker is its ability to dynamically reflect changes in enzyme activity following exposure to inducers or inhibitors. The 1β-OH-DCA/DCA ratio has been shown to be highly responsive to both CYP3A induction and inhibition.

CYP3A Induction: Treatment with potent CYP3A inducers, such as rifampicin (B610482) and carbamazepine (B1668303), leads to a substantial increase in the formation of 1β-OH-DCA from DCA. nih.govresearchgate.net

In one clinical study, a 7-day pretreatment with the inducer rifampicin (600 mg) resulted in a significant 11.4-fold increase in the 1β-OH-DCA/DCA urinary metabolic ratio compared to baseline. nih.govnih.govresearchgate.net

Similarly, plasma concentrations of total 1β-OH-DCA (the sum of the parent compound and its glycine (B1666218) and taurine (B1682933) conjugates) showed a 6.8- to 10.3-fold increase after rifampin induction. nih.gov

CYP3A Inhibition: Conversely, administration of CYP3A inhibitors decreases the ratio by blocking the conversion of DCA to its 1β-hydroxylated metabolite.

Treatment with the potent inhibitor itraconazole (B105839) led to a notable reduction in the biomarker. One study observed a 75% reduction in the urinary 1β-OH-DCA/ToDCA (total deoxycholic acid) ratio. nih.govmdpi.com

Another study measuring plasma levels found that itraconazole caused an 81-85% decrease in total 1β-OH-DCA exposures. nih.gov

Even moderate inhibitors like fluvoxamine (B1237835) and voriconazole (B182144) have shown a trend towards decreasing the ratio, although in some short-term studies, this effect did not reach statistical significance, suggesting that the duration of inhibitor administration is a critical factor. nih.govnih.gov

These findings demonstrate that the bile acid ratio is a sensitive marker capable of detecting both increases and decreases in CYP3A activity due to drug interactions. nih.govnih.gov

Table 1: Effect of CYP3A Modulators on the 1β-OH-DCA/DCA Ratio

Modulator Class Matrix Observed Change in Ratio Reference(s)
Rifampicin Strong Inducer Urine ▲ 11.4-fold increase nih.govnih.govresearchgate.net
Rifampin Strong Inducer Plasma ▲ 6.8- to 10.3-fold increase researchgate.netnih.gov
Carbamazepine Strong Inducer Urine ▲ Significantly higher than controls mdpi.comresearchgate.net
Itraconazole Strong Inhibitor Urine ▼ 75% reduction nih.govmdpi.com
Itraconazole Strong Inhibitor Plasma ▼ 81-85% reduction researchgate.netnih.gov
Fluvoxamine/ Voriconazole Inhibitors Urine ▼ ~22% decrease (non-significant in short-term study) nih.govnih.gov

Comparative Studies with Established Endogenous CYP3A Biomarkers (e.g., 4β-Hydroxycholesterol)

The most established endogenous biomarker for CYP3A activity is 4β-hydroxycholesterol (4β-HC), a metabolite of cholesterol. However, the utility of 4β-HC has limitations, particularly in assessing CYP3A inhibition. nih.govnih.gov Comparative analyses suggest that the 1β-OH-DCA/DCA ratio may offer significant advantages. nih.gov

The primary drawback of 4β-HC is its very long half-life (estimated at 17 days) and, consequently, a narrow dynamic range for detecting inhibition. nih.govnih.gov A potent inhibitor may only cause a small percentage decrease in plasma 4β-HC levels over a typical clinical study period. nih.gov In contrast, the 1β-OH-DCA biomarker has a much shorter estimated half-life (around four days) and demonstrates a much larger dynamic range. nih.gov As noted, potent inhibition can lead to an >80% reduction in plasma 1β-OH-DCA levels, making it a far more sensitive marker for detecting CYP3A inhibition. nih.gov While 4β-HC is a valuable tool for assessing CYP3A induction, the 1β-OH-DCA/DCA ratio appears effective for evaluating both induction and, crucially, inhibition. nih.govnih.gov

Table 2: Comparison of Endogenous CYP3A Biomarkers

Feature 1β-Hydroxydeoxycholic Acid (1β-OH-DCA) 4β-Hydroxycholesterol (4β-HC)
Parent Compound Deoxycholic Acid (DCA) Cholesterol
Primary Enzyme CYP3A4/7 CYP3A4
Sensitivity to Induction High (e.g., >10-fold increase with rifampicin) nih.gov High (e.g., ~3-fold increase with rifampicin) nih.gov
Sensitivity to Inhibition High (e.g., >80% decrease with itraconazole) nih.gov Low (e.g., ~13% decrease with ketoconazole) nih.gov
Half-life Shorter (t½ ~4 days) nih.gov Longer (t½ ~17 days) nih.gov
Primary Advantage Sensitive to both CYP3A induction and inhibition nih.gov Well-established for CYP3A induction nih.gov
Primary Limitation Newer biomarker, requires further validation mdpi.com Insensitive to CYP3A inhibition due to long half-life nih.govnih.gov

Tracer Studies in Bile Acid Homeostasis and Dynamics

Isotopic labeling is a powerful technique used to track the passage of a molecule through a biological system. wikipedia.org By replacing specific atoms with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H), the labeled molecule can be distinguished from its endogenous counterparts by mass spectrometry. nih.gov 1beta-Hydroxydeoxycholic Acid-D4 is used as an internal standard for such studies, while deuterated precursors like DCA-D4 can be administered as tracers.

Tracing Bile Acid Flux in Biological Systems Using Stable Isotopes

Stable isotope tracers are invaluable for studying the kinetics and flux of metabolites in vivo. nih.govnih.gov In the context of bile acid research, administering a deuterated bile acid like DCA-D4 allows scientists to trace its journey through the body. mdpi.com This approach, often called stable isotope tracer methodology, enables the measurement of key dynamic processes that cannot be determined from static concentration measurements alone. frontiersin.orgyoutube.com

By tracking the appearance of the deuterium label in various downstream metabolites (like 1β-OH-DCA) and their conjugates over time, researchers can quantify:

Synthesis and Production Rates: The rate at which new bile acids are synthesized.

Interconversion Rates: The speed at which primary bile acids are converted to secondary bile acids by gut microbiota, and subsequently metabolized by host enzymes.

Pool Size and Turnover: The total amount of a specific bile acid in circulation (the pool) and the rate at which it is replaced. nih.gov

This provides a detailed, dynamic picture of bile acid homeostasis, which is the balance between synthesis, absorption, metabolism, and excretion. researchgate.net

Understanding Detoxification and Elimination Processes through Isotopic Labeling

Bile acids, particularly secondary bile acids like DCA, can be toxic at high concentrations. The body has several detoxification pathways to mitigate this risk, primarily through conjugation reactions in the liver. researchgate.netplos.org The main conjugation pathways involve adding a molecule of glycine, taurine, sulfate (B86663), or glucuronic acid. researchgate.netnih.gov These modifications increase the water solubility of the bile acids, which reduces their toxicity and facilitates their elimination from the body via urine and feces. researchgate.net

Isotopic labeling is a critical tool for elucidating these detoxification mechanisms. nih.govacs.org By administering a deuterated tracer, researchers can precisely follow the metabolic fate of the labeled compound through these specific pathways. For example, after administering DCA-D4, the appearance of deuterated glycine-DCA, taurine-DCA, and sulfated-DCA can be monitored. This allows for the quantitative assessment of the relative importance and efficiency of each detoxification route. nih.gov Understanding how these pathways are regulated and how they respond to pathological conditions like cholestasis (impaired bile flow) is essential for developing therapeutic strategies. nih.gov The use of a stable isotope like D4 provides a safe and effective method for conducting these detailed mechanistic studies in vivo. nih.gov

Research on Bile Acid Networks and Their Modulation

The study of bile acid networks is essential for understanding liver health, digestion, and the metabolic signaling that influences systemic physiology. 1β-hydroxydeoxycholic acid (1β-OH-DCA) has emerged as a significant, albeit minor, bile acid metabolite that provides insights into the detoxification and regulatory mechanisms within the bile acid pool.

Role of 1β-Hydroxydeoxycholic Acid in Bile Acid Homeostasis Mechanisms

Bile acid homeostasis is a tightly regulated process involving a complex interplay of synthesis, conjugation, transport, and metabolism to maintain a stable and non-toxic bile acid pool. The formation of 1β-OH-DCA from the secondary bile acid deoxycholic acid (DCA) represents a key detoxification pathway. ebi.ac.ukresearchgate.net This hydroxylation reaction is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. ebi.ac.uknih.govresearchgate.net By adding a hydroxyl group, the hydrophilicity of DCA is increased, which is thought to facilitate its elimination from the body, thereby reducing the cytotoxicity associated with high levels of hydrophobic secondary bile acids. nih.gov

Exploring the Impact of Xenobiotics on 1β-Hydroxylation Pathways

The 1β-hydroxylation of DCA is highly sensitive to the activity of CYP3A4, making the levels of 1β-OH-DCA a valuable biomarker for assessing the impact of xenobiotics on this key metabolic pathway. nih.gov Xenobiotics, including a wide range of drugs and environmental chemicals, can significantly alter CYP3A4 activity through induction or inhibition, thereby affecting the formation of 1β-OH-DCA.

Drug-Induced Modulation:

Numerous clinical studies have demonstrated the profound effect of pharmaceutical agents on the 1β-hydroxylation of DCA. The urinary or plasma ratio of 1β-OH-DCA to DCA is now recognized as a sensitive endogenous biomarker for CYP3A4 activity. nih.gov

CYP3A4 Inducers: Drugs that induce CYP3A4 expression, such as the anti-epileptic drug carbamazepine and the antibiotic rifampicin, lead to a significant increase in the formation of 1β-OH-DCA. nih.govnih.gov For instance, treatment with carbamazepine has been shown to markedly elevate the urinary excretion of 1β-OH-DCA. researchgate.net Similarly, a study involving healthy volunteers showed that administration of rifampicin resulted in an 11.4-fold increase in the urinary 1β-OH-DCA/DCA ratio. nih.gov

CYP3A4 Inhibitors: Conversely, drugs that inhibit CYP3A4 activity decrease the production of 1β-OH-DCA. Potent inhibitors like itraconazole have been shown to cause a substantial reduction in the 1β-OH-DCA/DCA ratio, with decreases of up to 75% from baseline having been reported. nih.gov Other inhibitors, such as fluvoxamine and voriconazole, also lead to a decrease in this ratio, although the effect can be less pronounced and may depend on the duration of administration. nih.govnih.gov

Impact of Environmental Xenobiotics:

The influence of environmental chemicals on the 1β-hydroxylation pathway is an area of growing research interest.

Industrial Chemicals: Per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA), are persistent environmental pollutants that have been shown to interact with bile acid transporters. nih.gov While their direct effect on CYP3A4-mediated hydroxylation is not fully elucidated, their interference with bile acid transport could alter the substrate availability for this pathway.

The following interactive data tables summarize the findings from clinical studies on the impact of various xenobiotics on the 1β-OH-DCA/DCA ratio.

Table 1: Effect of CYP3A4 Inducers on the Urinary 1β-OH-DCA/DCA Ratio A summary of clinical research findings on the impact of CYP3A4-inducing drugs on the ratio of 1β-hydroxydeoxycholic acid to deoxycholic acid.

Drug Dosage Duration Fold Increase in 1β-OH-DCA/DCA Ratio Reference
Rifampicin 600 mg 7 days 11.4 nih.gov

Table 2: Effect of CYP3A4 Inhibitors on the Urinary 1β-OH-DCA/DCA Ratio A compilation of results from clinical studies investigating the effects of CYP3A4-inhibiting drugs on the 1β-hydroxydeoxycholic acid to deoxycholic acid ratio.

Drug Dosage Duration Percent Decrease in 1β-OH-DCA/DCA Ratio Reference
Itraconazole 100 mg 6 days 75% nih.gov
Fluvoxamine/Voriconazole 50 mg/400 mg Single/Multiple Doses ~22% (non-significant) nih.govnih.gov

Future Directions and Emerging Research Avenues for 1beta Hydroxydeoxycholic Acid D4 Studies

Expansion of Deuterated Bile Acid Libraries for Comprehensive Metabolomics

The accurate and comprehensive analysis of the bile acid metabolome is fundamental to understanding its role in health and disease. Deuterated bile acids, such as 1beta-Hydroxydeoxycholic Acid-D4, serve as ideal internal standards in mass spectrometry-based metabolomics. cerilliant.com Their use is critical for correcting variations in sample preparation and analytical instrumentation, thereby ensuring the precision and accuracy of quantification. nih.gov

Currently, commercially available libraries of deuterated bile acids are expanding, but there remains a need for a more comprehensive collection to cover the vast diversity of bile acid species, including primary, secondary, and tertiary bile acids, as well as their various conjugates. nih.govnih.gov Future efforts will focus on synthesizing a wider array of stable isotope-labeled standards, including those for less abundant but biologically significant bile acids and their metabolites. This expansion will enable more thorough and accurate metabolomic profiling, facilitating the discovery of novel biomarkers and a deeper understanding of the subtle yet significant alterations in bile acid metabolism associated with various pathological conditions. bileomix.comiroatech.com A groundbreaking study has already demonstrated the power of expanding these libraries, leading to the discovery of thousands of novel microbial bile acids. bileomix.com

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The detection and quantification of bile acids, particularly those present at low concentrations like 1beta-Hydroxydeoxycholic Acid, present analytical challenges. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, there is a continuous drive to develop new methods with even greater sensitivity and specificity. nih.govnih.gov

Future research will likely focus on several key areas of analytical innovation. These include the development of more selective chromatographic separation techniques to resolve isomeric bile acids, which often have distinct biological activities. creative-proteomics.com Additionally, advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), offer the potential for more confident identification and quantification of novel bile acid metabolites without the need for immediate access to synthetic standards. nih.gov The exploration of novel derivatization strategies to enhance ionization efficiency and the application of ion mobility-mass spectrometry to separate isomers are also promising avenues for improving the analytical toolkit for bile acid research.

Advanced Modeling of Bile Acid Metabolic Networks Incorporating 1beta-Hydroxylation

The 1beta-hydroxylation of deoxycholic acid is a key metabolic pathway catalyzed by cytochrome P450 3A (CYP3A) enzymes, which are central to the metabolism of a vast number of drugs. researchgate.netmdpi.comnih.gov The ratio of 1beta-Hydroxydeoxycholic Acid to deoxycholic acid has emerged as a promising endogenous biomarker for CYP3A activity. nih.govmdpi.com To fully leverage this biomarker and understand the broader implications of this metabolic step, advanced computational models of bile acid metabolic networks are being developed.

Future modeling efforts will aim to integrate kinetic data on the 1beta-hydroxylation pathway into comprehensive, systems-level models of bile acid metabolism. nih.govtue.nl These models will help to predict how alterations in CYP3A activity, whether due to genetic factors, disease, or drug interactions, impact the entire bile acid pool. By simulating the dynamic changes in bile acid concentrations, these models can provide insights into the downstream consequences for bile acid signaling and homeostasis. Ultimately, these advanced models will be invaluable tools for predicting drug-drug interactions and for personalizing therapeutic strategies.

Systems Biology Approaches to Integrate Bile Acid Metabolism with Other Endogenous Pathways

Bile acids are no longer viewed solely as digestive aids but as crucial signaling molecules that regulate a wide array of physiological processes, including lipid, glucose, and energy metabolism. nih.govnih.govscienceopen.com A systems biology approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, is essential for unraveling the complex interplay between bile acid metabolism and other endogenous pathways. iroatech.com

Future research will increasingly utilize systems biology to map the intricate connections between the 1beta-hydroxylation of deoxycholic acid and broader metabolic networks. For instance, alterations in CYP3A-mediated bile acid metabolism may have far-reaching effects on pathways regulated by the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), which are key regulators of lipid and glucose homeostasis. nih.govresearchgate.net By understanding these integrated networks, researchers can identify novel therapeutic targets for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. researchgate.net This holistic approach will be instrumental in translating our fundamental understanding of bile acid metabolism into effective clinical interventions.

Q & A

Basic Research Questions

Q. What is the role of 1β-Hydroxydeoxycholic Acid-D4 as an internal standard in bile acid quantification?

  • Methodological Answer : 1β-Hydroxydeoxycholic Acid-D4 is a deuterium-labeled analog used to normalize variability in mass spectrometry (MS)-based workflows. Its near-identical chemical properties to the unlabeled form allow it to compensate for matrix effects, ionization efficiency, and extraction losses during sample preparation. Researchers should spike a known concentration into biological samples (e.g., serum, feces) prior to extraction. Quantify using LC-MS or GC-MS by comparing the analyte-to-internal standard peak area ratio against a calibration curve .

Q. How should researchers validate the purity and stability of 1β-Hydroxydeoxycholic Acid-D4 for experimental use?

  • Methodological Answer :

  • Purity Validation : Use HPLC or UPLC with UV/Vis or MS detection to confirm >95% purity, as per Certificates of Analysis (CoA) provided by suppliers. Cross-check lot-specific CoA for batch-to-batch consistency .
  • Stability Testing : Perform accelerated stability studies by storing the compound in methanol or aqueous buffers at varying pH (2–9) and temperatures (4°C to −80°C). Monitor degradation via MS over 1–4 weeks to establish optimal storage conditions .

Q. What are the critical parameters for preparing stock solutions of deuterated bile acids like 1β-Hydroxydeoxycholic Acid-D4?

  • Methodological Answer :

  • Solvent Selection : Use methanol or ethanol to ensure solubility and minimize adsorption to vial surfaces. Avoid aqueous-only solvents unless stabilized with 0.1% formic acid.
  • Concentration Calibration : Prepare a 10 mM stock (e.g., 25 µL aliquots) and verify concentration via UV absorbance (if chromophore present) or quantitative NMR with a reference standard like DSS-d6 .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters for detecting 1β-Hydroxydeoxycholic Acid-D4 in complex biological matrices?

  • Methodological Answer :

  • Ionization Mode : Use electrospray ionization (ESI) in negative mode due to the compound’s carboxylic acid group.
  • Collision Energy : Optimize via direct infusion (e.g., 20–40 eV) to maximize precursor-to-product ion transitions (e.g., m/z 455.3 → 455.3 for D4-labeled vs. 451.3 for unlabeled).
  • Matrix Interference Mitigation : Employ solid-phase extraction (SPE) with C18 cartridges or dilute-and-shoot protocols with post-column infusion to assess ion suppression .

Q. What experimental strategies resolve discrepancies in 1β-Hydroxydeoxycholic Acid-D4 recovery rates across studies?

  • Methodological Answer :

  • Extraction Efficiency : Compare SPE vs. protein precipitation methods using isotopically labeled analogs. Calculate recovery as (post-extraction spike signal / pre-extraction spike signal) × 100.
  • Cross-Validation : Use orthogonal techniques like NMR or immunoassays to confirm MS-based quantitation. For example, validate MS results against a competitive ELISA for bile acids .

Q. How does 1β-Hydroxydeoxycholic Acid-D4 interact with gut microbiota in longitudinal microbiome studies?

  • Methodological Answer :

  • In Vitro Models : Co-incubate the compound with human fecal microbiota in anaerobic chambers. Monitor biotransformation via UPLC-QTOF-MS to identify metabolites (e.g., dehydroxylated or conjugated derivatives).
  • Metabolomic Integration : Pair microbial 16S rRNA sequencing with bile acid profiling to correlate taxonomic shifts with 1β-Hydroxydeoxycholic Acid-D4 metabolism .

Q. What statistical approaches are recommended for analyzing dose-response relationships involving 1β-Hydroxydeoxycholic Acid-D4 in cell-based assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals.
  • Error Propagation : Account for variability in internal standard signal when normalizing raw data. Use weighted least squares regression if heteroscedasticity is observed .

Methodological Best Practices

  • Sample Preparation : Include a minimum of three technical replicates per biological sample to control for pipetting and instrument variability .
  • Data Reporting : Adhere to the METabolomics Standards Initiative (MSI) guidelines for bile acid quantification, detailing extraction protocols, MS settings, and normalization methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.